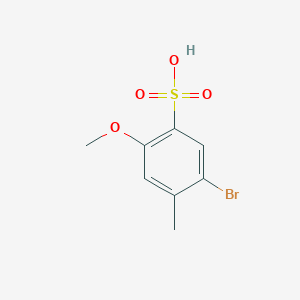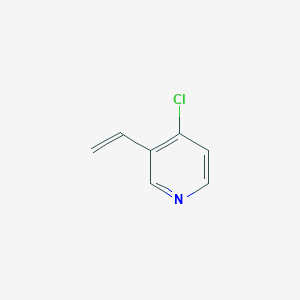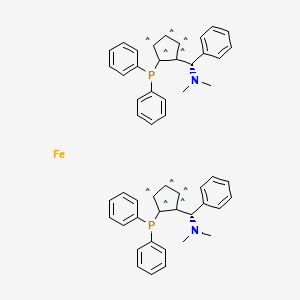
3-Bromothiochroman-4-one
概要
説明
3-Bromothiochroman-4-one is a heterocyclic compound that belongs to the thiochromone family It is characterized by the presence of a bromine atom at the third position of the thiochroman-4-one structure
作用機序
Target of Action
3-Bromothiochroman-4-one is a derivative of thiochromones . Thiochromones are known to possess various types of biological activity and have found applications in organic synthesis . .
Mode of Action
The mode of action of this compound involves a ring contraction process . Specifically, this compound and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . This leads to the formation of various compounds, including thioindigo and ethanediylidenethioindigo .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its ring contraction process. The compound undergoes a transformation, leading to the formation of thioindigo and ethanediylidenethioindigo
Result of Action
The result of the action of this compound involves the formation of various compounds through a ring contraction process . These compounds include thioindigo and ethanediylidenethioindigo
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of sodium acetate . Specifically, the compound and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . .
準備方法
Synthetic Routes and Reaction Conditions: One of the earliest methods for preparing 3-Bromothiochroman-4-one involves the bromination of thiochroman-4-one in chloroform. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the third position of the thiochroman-4-one ring . Another method involves the use of sodium acetate in ethanol to facilitate the conversion of thiochroman-4-one to this compound .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale bromination reactions, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions: 3-Bromothiochroman-4-one undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as sodium azide in aqueous dimethylformamide, leading to the formation of thiochromone.
Oxidation Reactions: Oxidation of this compound can be achieved using reagents like hydrogen peroxide or peracids, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiochroman derivatives.
Major Products Formed:
Thiochromone: Formed through substitution reactions with sodium azide.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiochroman Derivatives: Formed through reduction reactions.
科学的研究の応用
3-Bromothiochroman-4-one has found applications in various scientific research fields:
Chemistry:
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a lead compound in the development of new therapeutic agents, particularly for its antileishmanial activity .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
類似化合物との比較
Thiochroman-4-one: The parent compound without the bromine substitution.
Thiochromone: A related compound with a different substitution pattern.
Sulfoxides and Sulfones: Oxidized derivatives of thiochroman-4-one.
Uniqueness: 3-Bromothiochroman-4-one is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in medicinal chemistry .
特性
IUPAC Name |
3-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMZAJUKVSPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reaction pathways of 3-Bromothiochroman-4-one?
A1: this compound exhibits a fascinating reactivity profile, readily undergoing a variety of transformations. Key reactions include:
- Ring Contraction: This compound can undergo ring contraction reactions, particularly when heated in the presence of sodium acetate. This leads to the formation of compounds like thioindigo and ethanediylidenethioindigo. [, ]
- Dehydrogenation: Reaction with xenon difluoride can result in dehydrogenation, converting this compound to 3-bromothiochromen-4-one. [, ]
Q2: Can you elaborate on the ring contraction reaction and its significance?
A: The ring contraction of this compound is a key reaction that highlights its synthetic utility. [, ] When heated, especially with sodium acetate, the six-membered thiochroman ring contracts to form a five-membered thioindoxyl system. This reaction is particularly interesting because it allows access to the thioindigo class of compounds, which are valuable dyes and pigments.
Q3: How does the presence of bromine influence the reactivity of this compound?
A3: The bromine atom in this compound plays a significant role in its reactivity.
- Activation towards Ring Contraction: The electron-withdrawing nature of bromine likely facilitates the ring contraction reaction by making the carbon atom at position 3 more susceptible to nucleophilic attack. []
- Substrate for Dehydrogenation: The presence of bromine enables dehydrogenation reactions with xenon difluoride, leading to the formation of the corresponding thiochromen-4-one derivative. [, ]
Q4: Are there any applications of this compound or its derivatives?
A4: While this compound itself may not have direct applications, its value lies in its role as a synthetic intermediate.
- Synthesis of Thioindigo Dyes: The ring contraction reaction of this compound provides a route to thioindigo dyes, which have historical significance in the textile industry. []
- Building Block for Heterocyclic Compounds: Its reactivity profile makes it a useful building block for the synthesis of various heterocyclic compounds, which could have potential applications in medicinal chemistry or materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)

![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)



![[4-(Aminomethyl)-3,5-dimethylphenyl]methanol](/img/structure/B3253409.png)


![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)



